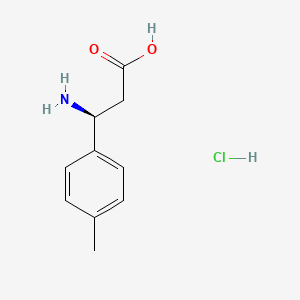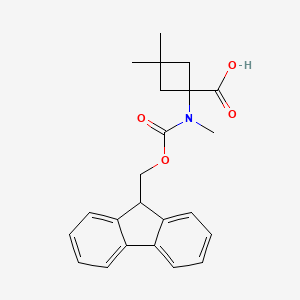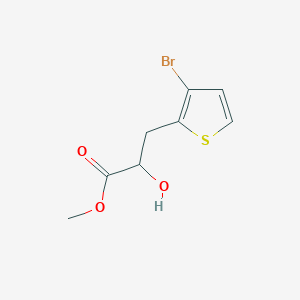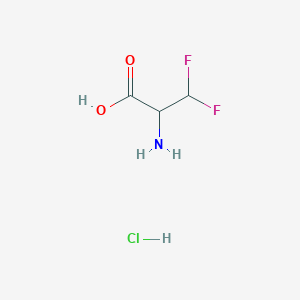
2,5-dimethyl-1-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dimethyl-1-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carbaldehyde is an organic compound that belongs to the class of heterocyclic compounds. It features a pyrrole ring substituted with a pyrazole moiety, making it a compound of interest in various fields of scientific research due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-1-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethylpyrrole with 1-methyl-1H-pyrazole-5-carbaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like p-toluenesulfonic acid to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
2,5-dimethyl-1-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl groups on the pyrrole and pyrazole rings can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine or chlorine) or organometallic compounds (e.g., Grignard reagents) can be used for substitution reactions.
Major Products
Oxidation: 2,5-dimethyl-1-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carboxylic acid.
Reduction: 2,5-dimethyl-1-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2,5-dimethyl-1-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which 2,5-dimethyl-1-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carbaldehyde exerts its effects is primarily through its interaction with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the compound’s heterocyclic structure allows it to interact with various molecular targets, influencing cellular pathways and processes.
類似化合物との比較
Similar Compounds
2,5-dimethyl-1H-pyrrole-3-carbaldehyde: Lacks the pyrazole moiety, making it less complex.
1-methyl-1H-pyrazole-5-carbaldehyde: Lacks the pyrrole ring, resulting in different chemical properties.
2,5-dimethyl-1H-pyrrole-3-carboxylic acid: An oxidized form of the compound with different reactivity.
Uniqueness
2,5-dimethyl-1-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carbaldehyde is unique due to its dual heterocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering versatility in synthesis and potential for novel discoveries.
特性
分子式 |
C11H13N3O |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
2,5-dimethyl-1-(2-methylpyrazol-3-yl)pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C11H13N3O/c1-8-6-10(7-15)9(2)14(8)11-4-5-12-13(11)3/h4-7H,1-3H3 |
InChIキー |
OIKACPVGAMTVHS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N1C2=CC=NN2C)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(Benzyloxy)carbonyl]amino}-5-chlorobenzoicacid](/img/structure/B13570652.png)
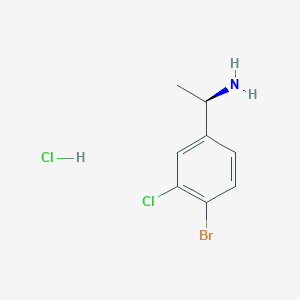
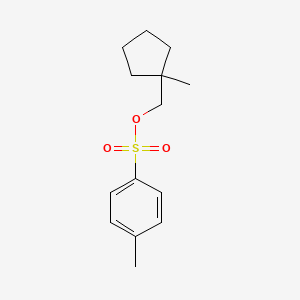

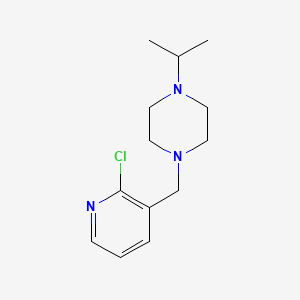

![rac-methyl(1R,2R)-2-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate,trans](/img/structure/B13570704.png)
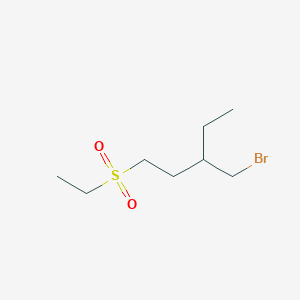
![1-[2-(Aminomethyl)phenyl]piperidin-2-onehydrochloride](/img/structure/B13570713.png)
